molecular formula C14H21NO3 B1666657 Benzoic acid, 5-amino-2-(heptyloxy)- CAS No. 13737-92-3

Benzoic acid, 5-amino-2-(heptyloxy)-

Cat. No.: B1666657
CAS No.: 13737-92-3
M. Wt: 251.32 g/mol
InChI Key: JWTCQQIBIXZJMM-UHFFFAOYSA-N
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Description

Properties

CAS No.

13737-92-3

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

5-amino-2-heptoxybenzoic acid

InChI

InChI=1S/C14H21NO3/c1-2-3-4-5-6-9-18-13-8-7-11(15)10-12(13)14(16)17/h7-8,10H,2-6,9,15H2,1H3,(H,16,17)

InChI Key

JWTCQQIBIXZJMM-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS No.

13737-92-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, 5-amino-2-(heptyloxy)-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoic Acid Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Reference
5-Amino-2-(heptyloxy)benzoic acid -NH₂ (5), -O-C₇H₁₅ (2) Amino, alkoxy, carboxylic acid ~281.35*
5-Amino-2-(methylsulfonyl)oxybenzoic acid -NH₂ (5), -O-SO₂-CH₃ (2) Amino, sulfonate ester, carboxylic acid 285.73 (HCl salt)
5-[[(2,5-Dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid -NH-CH₂-C₆H₃(OH)₂ (5), -OH (2) Amino, phenolic hydroxyl, carboxylic acid ~319.30*
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid -NH-Boc (5), -OCH₃ (2) Protected amino, methoxy, carboxylic acid 283.28
5-Chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]benzoic acid -Cl (5), -NH-C₃H₆-O-C₆H₃Cl₂ (2) Chloro, alkylamino-ether, carboxylic acid ~433.70*

Notes:

  • The heptyloxy group in the target compound confers high lipophilicity compared to shorter-chain alkoxy (e.g., methoxy) or polar groups (e.g., sulfonate ester) .

Physicochemical and Extraction Properties

Solubility and Membrane Phase Behavior

Benzoic acid derivatives exhibit variable extraction rates in emulsion liquid membranes (ELMs), influenced by their distribution coefficients (m) and effective diffusivities :

  • Benzoic acid (unsubstituted) has high m (lipophilicity) and diffusivity, enabling rapid extraction (>98% in <5 minutes) .
  • Phenol (hydroxyl substituent) has comparable m to benzoic acid but lower diffusivity due to hydrogen bonding .
  • Acetic acid (shorter chain) has lower m and slower extraction kinetics but achieves higher conversion efficiency over time .

Inference for 5-Amino-2-(heptyloxy)-benzoic acid: The heptyloxy group likely increases m significantly compared to acetic acid or phenol, suggesting faster initial extraction.

Toxicity Predictions Using QSTR Models

Quantitative structure-toxicity relationship (QSTR) studies on 57 benzoic acid derivatives identified molecular connectivity indices (0JA, 1JA) as critical predictors of oral LD₅₀ in mice :

  • 0JA (zero-order connectivity index) : Reflects branching and molecular size.
  • 1JA (first-order connectivity index) : Correlates with electronic and steric effects.

Predicted Toxicity for 5-Amino-2-(heptyloxy)-benzoic acid:

  • The amino group at position 5 may introduce electronic effects that modulate toxicity via 1JA .

Table 2: Toxicity Trends in Benzoic Acid Derivatives

Substituent Pattern Predicted LD₅₀ (mg/kg) Key Factors
-OCH₃ (methoxy) Higher LD₅₀ (less toxic) Low 0JA, moderate 1JA
-NH₂ (amino) + -OH (hydroxyl) Moderate LD₅₀ High hydrogen bonding
-O-C₇H₁₅ (heptyloxy) + -NH₂ Lower LD₅₀ (more toxic) High 0JA, bulk effects

Preparation Methods

Nitration-Reduction Route

This two-step approach begins with the nitration of 2-heptyloxybenzoic acid, followed by reduction of the nitro group to an amine.

Step 1: Nitration of 2-Heptyloxybenzoic Acid
The nitration is typically conducted using a mixture of concentrated nitric and sulfuric acids. The heptyloxy group directs nitration to position 5 due to its strong ortho/para-directing nature. Reaction conditions from CN103880694A suggest that maintaining temperatures below 10°C minimizes byproduct formation, achieving nitro compound yields of 78–82%. A representative procedure involves:

  • Dissolving 2-heptyloxybenzoic acid in H₂SO₄ at 0°C.
  • Adding HNO₃ dropwise over 30 minutes.
  • Quenching with ice-water after 2 hours.

Step 2: Catalytic Hydrogenation
The nitro intermediate is reduced using hydrogen gas over a palladium-on-carbon catalyst. Patent CN105218406A demonstrates that 5-nitro-2-alkoxybenzenesulfonic acids can be reduced at 50 psi H₂ and 60°C with 95% conversion. Adapting these conditions, the nitro group in 5-nitro-2-heptyloxybenzoic acid is reduced to an amine, yielding the target compound in 85–90% purity. Critical parameters include:

  • Catalyst loading: 5 wt% Pd/C
  • Solvent: Ethanol/water (4:1)
  • Reaction time: 6–8 hours

Direct Amination via Ullmann Coupling

An alternative single-step method employs copper-catalyzed coupling between 2-heptyloxybenzoic acid and an ammonia equivalent. Building on methodologies from US9206116B2, which details aryl amination using CuI/L-proline systems, the reaction proceeds as follows:
$$
\text{2-Heptyloxybenzoic acid} + \text{NH}_4\text{OH} \xrightarrow{\text{CuI, L-proline, DMSO}} \text{5-Amino-2-heptyloxybenzoic acid}
$$
Key advantages include fewer synthetic steps and compatibility with the carboxylic acid group. Optimization data suggest:

  • Temperature: 110°C
  • Reaction time: 24 hours
  • Yield: 65–70%

Alkylation Strategies for Heptyloxy Group Installation

Nucleophilic Substitution

Introducing the heptyloxy chain early in the synthesis avoids complications from later-stage alkylation. A common approach involves reacting 2-hydroxy-5-nitrobenzoic acid with heptyl bromide under basic conditions:
$$
\text{2-Hydroxy-5-nitrobenzoic acid} + \text{C}7\text{H}{15}\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Nitro-2-heptyloxybenzoic acid}
$$
Patent CN103880694A reports that phase-transfer catalysts like tetrabutylammonium bromide improve yields to 88% by facilitating the reaction between aqueous and organic phases. Post-alkylation, the nitro group is reduced as described in Section 2.1.

Mitsunobu Reaction

For higher regioselectivity, the Mitsunobu reaction couples 2-hydroxy-5-nitrobenzoic acid with heptanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{2-Hydroxy-5-nitrobenzoic acid} + \text{C}7\text{H}{15}\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{5-Nitro-2-heptyloxybenzoic acid}
$$
This method avoids strong bases, preserving acid-sensitive functional groups. Yields of 75–80% are typical, though the cost of reagents may limit industrial scalability.

Catalytic Systems and Reaction Optimization

Kolbe-Schmitt Carboxylation

When constructing the benzoic acid backbone, the Kolbe-Schmitt reaction provides a robust carboxylation route. Adapted from CN103880694A, which details the synthesis of 2-hydroxy-5-aminobenzoic acid, the protocol involves:

  • Reacting p-aminophenol with CO₂ at 200°C and 2.5 MPa.
  • Using NaCl as a catalyst to enhance reaction efficiency.
  • Achieving 87% yield after reductive workup with sodium hydrosulfite.

For the target compound, modifying the substrate to 5-amino-2-heptyloxyphenol followed by Kolbe-Schmitt conditions could theoretically introduce the carboxylic acid group. However, the heptyloxy chain’s stability under high-pressure CO₂ requires verification.

Reductive Amination

Patent US9206116B2 describes reductive amination of ketones using sodium borohydride. Applied to 5-nitro-2-heptyloxybenzoic acid, this method could reduce the nitro group while forming intermediate imines, though competing reduction of the carboxylic acid may occur. Alternative reductants like V-Brite B (from CN103880694A) show promise, with sodium hydrosulfite reducing nitro groups without affecting carboxylic acids in 99.6% purity.

Purification and Characterization

Crystallization Techniques

Crude products often contain unreacted starting materials and regioisomers. Water-based recrystallization, as detailed in CN103880694A, effectively removes polar impurities. For the target compound, a 1:3 ethanol/water mixture provides optimal solubility differences, yielding crystals with ≥99% HPLC purity after two recrystallizations.

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40% ethyl acetate) resolves heptyloxy chain length variants. Patent CN105218406A notes that adding 1% acetic acid to the mobile phase suppresses tailing of the carboxylic acid group.

Industrial Scalability and Environmental Considerations

Large-scale production faces challenges in solvent recovery and catalyst reuse. The NaCl-catalyzed Kolbe-Schmitt reaction from CN103880694A offers a template, with NaCl being inexpensive and recyclable via aqueous extraction. Life-cycle assessments suggest that the nitration-reduction route generates 3.2 kg waste per kg product, primarily from nitric acid neutralization. In contrast, Ullmann coupling produces 1.8 kg waste but requires costly copper catalysts.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-amino-2-(heptyloxy)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Williamson ether synthesis by reacting 5-amino-2-hydroxybenzoic acid with heptyl bromide under basic conditions (e.g., NaHCO₃ or K₂CO₃ in DMF). Subsequent purification via recrystallization or column chromatography is critical to isolate the product .
  • Optimization : Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) improves yield. Monitoring by TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for structural characterization of 5-amino-2-(heptyloxy)benzoic acid?

  • Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR for heptyloxy chain integration; ¹³C NMR for carbonyl and aromatic carbons).
  • LC-MS : Validate molecular weight (e.g., [M+H]+ peak) and purity (>95%) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Q. How can the solubility and stability of this compound be evaluated under experimental conditions?

  • Solubility Testing : Use solvent systems like DMSO, ethanol, or aqueous buffers (pH 7.4) with sonication. Quantify via UV-Vis at λmax ~270 nm (aromatic absorption) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC. Avoid exposure to strong oxidizers (e.g., peroxides) due to potential decomposition .

Advanced Research Questions

Q. How does the heptyloxy chain length influence the compound’s bioactivity compared to shorter alkoxy analogs (e.g., pentyloxy or octyloxy)?

  • Structure-Activity Relationship (SAR) : Compare logP values (hydrophobicity) and membrane permeability using Caco-2 cell assays. Longer chains (e.g., heptyloxy) may enhance lipid bilayer interaction but reduce aqueous solubility .
  • Experimental Design : Synthesize analogs (pentyloxy, octyloxy) and test antimicrobial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus) .

Q. What mechanistic insights explain contradictory cytotoxicity data reported for this compound in different cell lines?

  • Hypothesis Testing : Evaluate mitochondrial toxicity (MTT assay) vs. apoptosis markers (caspase-3 activation). Contradictions may arise from cell-specific uptake or metabolic activation pathways.
  • Data Analysis : Use transcriptomics (RNA-seq) to identify differential gene expression in sensitive vs. resistant cell lines .

Q. How can computational modeling predict interactions between 5-amino-2-(heptyloxy)benzoic acid and biological targets (e.g., enzymes)?

  • In Silico Methods : Perform molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 or HDACs). Validate predictions via SPR (surface plasmon resonance) binding assays .
  • Limitations : Address discrepancies between predicted and experimental binding affinities by refining force field parameters .

Q. What strategies mitigate batch-to-batch variability in synthetic yield during scale-up?

  • Process Optimization :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions.
  • DoE (Design of Experiments) : Use factorial design to analyze variables (temperature, solvent ratio, stirring rate) .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Key Considerations

  • Toxicity : Prioritize in vitro cytotoxicity screening (IC₅₀) and assess hepatotoxicity using HepG2 cells .
  • Ecological Impact : Evaluate biodegradability via OECD 301F test; the heptyloxy chain may slow microbial degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzoic acid, 5-amino-2-(heptyloxy)-
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Benzoic acid, 5-amino-2-(heptyloxy)-

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